Tivozanib hydrochloride
Overview
Description
Tivozanib Hydrochloride is the hydrochloride salt of tivozanib, an orally bioavailable inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2 and 3 with potential antiangiogenic and antineoplastic activities. Tivozanib binds to and inhibits VEGFRs 1, 2 and 3, which may result in the inhibition of endothelial cell migration and proliferation, inhibition of tumor angiogenesis and tumor cell death. VEGFR tyrosine kinases, frequently overexpressed by a variety of tumor cell types, play a key role in angiogenesis.
Scientific Research Applications
Pharmacokinetics Affected by Food : A study found that the maximum concentration of Tivozanib in a fed state was lower than in a fasted state, suggesting that food does not impact its overall absorption significantly (Cotreau et al., 2014).
Treatment for Renal Cell Carcinoma : Research indicated that Tivozanib has shown tolerability and superior progression-free survival compared to sorafenib in patients with advanced renal cell carcinoma (Eisen et al., 2013).
Combination with Chemotherapy : A study combined Tivozanib with a modified FOLFOX-6 regimen in patients with advanced gastrointestinal tumors. The combination was found to be feasible and safe, suggesting potential for broader applications (Oldenhuis et al., 2015).
Cardiac Safety : A study assessed the effects of Tivozanib on the QTc interval in patients with advanced solid tumors, concluding that it has minimal effect on cardiac repolarization (Moore et al., 2014).
Clinical Efficacy and Development : Tivozanib has been reviewed for its preclinical and clinical efficacy, particularly in patients with advanced or metastatic renal cell carcinoma. Its side effects are generally mild, with hypertension being the most common (Haberkorn & Eskens, 2013).
Treatment After Progression on Other Drugs : Efficacy and safety data show that Tivozanib has anti-tumor activity in patients with advanced renal cell carcinoma who had previously progressed on sorafenib (Nosov et al., 2013).
Patient Preference in Treatment : A study compared patient preferences for Tivozanib versus sunitinib for the treatment of metastatic renal cell carcinoma. This emphasized the importance of considering patient preferences in treatment decisions (Escudier et al., 2012).
properties
IUPAC Name |
1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea;hydrate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O5.ClH.H2O/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18;;/h4-11H,1-3H3,(H2,25,26,27,28);1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXMKRRBJITKRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tivozanib hydrochloride | |
CAS RN |
682745-41-1 | |
Record name | Tivozanib hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0682745411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TIVOZANIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A9H4VK35Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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